molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No.: B045179
CAS No.: 401-78-5
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
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Description

3-Bromobenzotrifluoride (C₇H₄BrF₃, CAS 401-78-5) is a halogenated aromatic compound featuring a bromine atom at the meta position and a trifluoromethyl (-CF₃) group on the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, material science, and pharmaceutical applications. The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution while directing reactivity to specific positions.

In synthetic chemistry, this compound serves as a versatile intermediate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . Its role in modifying the refractive index of fluorinated oils (e.g., Novec dSURF) has also been explored for droplet microfluidic applications, where it reduces light scattering by matching the refractive index of aqueous phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene. The process typically includes the following steps :

  • Trifluorotoluene and a composite catalyst are placed in a reactor.
  • Hydrobromic acid and sulfuric acid are added.
  • The mixture is stirred at a controlled temperature of 5-15°C while a sodium chlorite solution is added dropwise.
  • After the addition is complete, the mixture is heated to carry out the reaction.
  • The product is then separated into organic and aqueous phases, followed by acid washing, drying, and reduced pressure distillation to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

3-Bromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products:

  • Substituted benzotrifluorides
  • Biaryl compounds
  • Various oxidized or reduced derivatives

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-bromobenzotrifluoride is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various bioactive compounds. For example, it can be reacted with copper cyanide to produce 3-trifluoromethyl-benzonitriles, which are noted for their efficacy as agents against parasites . These derivatives are also crucial in the development of plant protection agents and other pharmaceuticals.

Case Study: Antiparasitic Agents

  • Compound : 3-Trifluoromethyl-benzonitriles
  • Application : Developed as antiparasitic agents.
  • Process : Reaction with copper cyanide.
  • Significance : Important for agricultural and health applications.

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives have shown promise in targeting specific pests while minimizing environmental impact. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in pest control .

Case Study: Herbicide Development

  • Compound : Various trifluoromethylated herbicides.
  • Application : Designed to combat specific agricultural pests.
  • Outcome : Increased efficacy and reduced environmental footprint.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. It can be incorporated into polymers to enhance thermal stability and chemical resistance. Research indicates that materials modified with this compound exhibit improved performance under harsh conditions, making them suitable for specialized industrial applications .

Case Study: Polymer Modification

  • Material : Polymers with incorporated this compound.
  • Application : Enhanced thermal stability and chemical resistance.
  • Result : Improved performance in extreme environments.

Toxicology and Safety Considerations

Despite its useful applications, safety considerations are paramount when handling this compound. It is classified as a flammable liquid and poses risks such as skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed to mitigate these risks during its use in laboratories and industrial settings .

Mechanism of Action

The mechanism of action of 3-Bromobenzotrifluoride depends on its application. In organic synthesis, it acts as a building block for more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved vary depending on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Bromobenzotrifluoride and 4-Bromobenzotrifluoride

The positional isomers of 3-bromobenzotrifluoride exhibit distinct reactivity due to differences in substituent orientation:

Property This compound 2-Bromobenzotrifluoride 4-Bromobenzotrifluoride
CAS Number 401-78-5 392-83-6 402-43-7
Substituent Positions Br (C3), -CF₃ (C1) Br (C2), -CF₃ (C1) Br (C4), -CF₃ (C1)
Electronic Effects Strongly electron-withdrawing Steric hindrance near Br Balanced electron withdrawal
Reactivity in Coupling Moderate (43–85% yields) Lower due to steric hindrance Higher para-directing effects
  • Reactivity in Cross-Coupling: In palladium-catalyzed arylations, this compound provides moderate yields (43% in isoindolinone arylation , 85% in benzoxazole coupling ). In contrast, 4-bromobenzotrifluoride often shows enhanced para-directed reactivity, while 2-bromobenzotrifluoride is less reactive due to steric clashes between Br and -CF₃ .
  • Isomerization : Under base catalysis (e.g., P4-t-Bu), 3- and 4-bromobenzotrifluoride interconvert, enabling selective synthesis of para-substituted derivatives .

Functionalized Derivatives

3-Amino-5-bromobenzotrifluoride

This derivative (CAS 54962-75-3) introduces an amino (-NH₂) group, enhancing its utility in pharmaceuticals. The amino group enables nucleophilic substitutions and metal-catalyzed aminations, which are absent in the parent compound. Applications include synthesizing bioactive molecules and fluorescent dyes .

3-Bromo-2-fluorobenzotrifluoride

The addition of a fluorine atom at C2 (CAS 2736320) increases electron withdrawal and steric bulk, altering regioselectivity in cross-coupling reactions. This compound is used in synthesizing fluorinated agrochemicals .

1-Bromo-3-(trifluoromethoxy)benzene

Replacing -CF₃ with -OCF₃ (CAS 2385966-70-9) modifies electronic properties, making it a precursor for trifluoromethoxy-containing polymers with enhanced thermal stability .

Performance in Key Reactions

Sonogashira Coupling

This compound reacts with phenylacetylene under iridium-catalyzed borylation/Sonogashira conditions to yield borylated alkynes (75% yield), avoiding deborylation side reactions . Comparatively, 4-bromobenzotrifluoride may exhibit higher efficiency due to reduced steric interference.

C–H Arylation

In the palladium/norbornene-catalyzed difunctionalization of aryl bromides, this compound forms NBE-attached side products instead of mono-/disubstituted derivatives, highlighting its unique steric profile .

Q & A

Q. What are the critical physicochemical properties of 3-bromobenzotrifluoride that influence its reactivity in cross-coupling reactions?

Level : Basic
Methodological Answer :
this compound (CAS 401-78-5) has a boiling point of 151–152°C and a density of 1.61 g/mL, which affects solvent selection and reaction setup . The electron-withdrawing trifluoromethyl group (-CF₃) meta to the bromine atom enhances electrophilicity, making it reactive in Suzuki-Miyaura and Ullmann-type couplings. Purity (>98% GC) is critical to avoid side reactions; column chromatography or recrystallization from non-polar solvents is recommended for purification .

Q. What synthetic strategies are effective for introducing this compound into complex aromatic systems?

Level : Basic
Methodological Answer :
The compound is widely used in Pd-catalyzed C–H bond functionalization. For example, in the synthesis of 2,3,5-triarylfluorobenzenes, this compound (2 equiv) reacts with 3-bromofuran under Pd(OAc)₂ catalysis with PPh₃ as a ligand in toluene at 110°C, yielding 53% of the target product. Key considerations include ligand choice (e.g., bulky phosphines to suppress β-hydride elimination) and stoichiometric control to minimize polyhalogenation byproducts .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Level : Advanced
Methodological Answer :
Conflicting NMR or mass spectrometry data may arise from regioisomeric impurities or residual solvents. For example, in the Pd-catalyzed arylation product described in , ¹H NMR peaks at δ 8.30 (s, 1H) and 6.90 (s, 1H) confirm regioselectivity. To address discrepancies:

  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What reaction conditions optimize the use of this compound in nucleophilic aromatic substitution (NAS) reactions?

Level : Advanced
Methodological Answer :
NAS reactions require activation of the aryl bromide. For this compound:

  • Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalyst : CuI/1,10-phenanthroline enhances reactivity with amines or thiols.
  • Temperature : 80–120°C to balance reaction rate and decomposition risks.
    Monitor progress via TLC (hexane/ethyl acetate) and quantify yields using internal standards (e.g., mesitylene) in GC-MS .

Q. How does the steric and electronic profile of this compound compare to its 4-bromo isomer in catalytic applications?

Level : Advanced
Methodological Answer :
The meta-substituted -CF₃ group in this compound creates a distinct electronic environment compared to the para isomer (4-bromobenzotrifluoride, CAS 402-43-7). Computational studies (e.g., Hammett σₘ values) show higher electron deficiency at the bromine site in the meta isomer, favoring oxidative addition in Pd-catalyzed reactions. Steric effects are minimal due to the -CF₃ group’s compact size, but para-substituted analogs may exhibit slower kinetics due to resonance stabilization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent moisture absorption and bromine displacement.
  • Handling : Use nitrile gloves and fume hoods due to potential lachrymatory effects.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
    Refer to SDS guidelines for halogenated aromatics, though specific data for this compound is limited .

Q. What computational tools predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxidative addition step in Pd catalysis. Key parameters include:

  • Electrostatic Potential Maps : Identify electron-deficient aryl carbons.
  • Activation Barriers : Compare energy pathways for meta vs. para attack.
    Software like Gaussian or ORCA, coupled with databases like NIST Chemistry WebBook, validate computational results against experimental IR or NMR data .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBNYHMJRJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059947
Record name 3-Bromobenzotrifluoride
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

401-78-5
Record name 1-Bromo-3-(trifluoromethyl)benzene
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name 3-bromo-α,α,α-trifluorotoluene
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Record name 3-Bromobenzyltrifluoride
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Synthesis routes and methods I

Procedure details

24 gr of bromine and 14 gr of brominetrifluoride were placed in a 50 ml three necked flask. The mixture was stirred vigorously and swept by the aid of a stream of dry nitrogen into a 250 ml three necked flask equipped with a mechanical stirrer, thermometer and double faced condensor, containing 60 gr of benzotrifluoride. Both mixtures were stirred vigorously and icy water was circulated through the condensor, until all the mixture was swept over to the second flask. When no mixture was left in the first flask the reaction was stopped and treated as described in example 21. 25 gr of benzotrifluoride was recovered under distillation and 33 gr of 3-bromobenzotrifluoride was obtained, 61% yield based on reacted benzotrifluoride.
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
brominetrifluoride
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3280 g of bromine are added to a mixture of 6046 g benzotrifluoride, 68 g FeCl3 and 2 g SiO2 at about 20° C. within ca. 2 hours. The reaction temperature is then slowly rised within ca. 7 hours to ca 40° C., 300 g water and 130 g Na2S2O3 are added and stirred for ca. 15 minutes. The phases are separated and the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4) and 3290 g benzotrifluoride which is recycled.
Quantity
3280 g
Type
reactant
Reaction Step One
Quantity
6046 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
2 g
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
3290 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromobenzotrifluoride
3-Bromobenzotrifluoride
3-Bromobenzotrifluoride
3-Bromobenzotrifluoride
3-Bromobenzotrifluoride

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